molecular formula C15H17N3O4S B7194203 N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide

Cat. No.: B7194203
M. Wt: 335.4 g/mol
InChI Key: DWQGUSLLKIURIH-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxadiazole ring, and a benzofuran sulfonamide moiety

Properties

IUPAC Name

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-15(2)8-10-7-11(5-6-12(10)21-15)23(19,20)18-14-16-13(22-17-14)9-3-4-9/h5-7,9H,3-4,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQGUSLLKIURIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=NOC(=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the oxadiazole ring through the reaction of a nitrile with hydroxylamine, followed by cyclization. The benzofuran moiety can be synthesized via a Friedel-Crafts acylation reaction, and the sulfonamide group is introduced through sulfonation and subsequent amide formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of microwave-assisted synthesis to accelerate reaction times and the employment of continuous flow reactors for large-scale production. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure the highest efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide exerts its effects depends on its interaction with molecular targets. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The overall mechanism involves a combination of these interactions, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
  • 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine
  • 5-cyclopropyl-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-1,3-oxazole-4-carboxamide

Uniqueness

N-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2,2-dimethyl-3H-1-benzofuran-5-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzofuran sulfonamide moiety, in particular, differentiates it from other similar compounds, potentially offering unique interactions with biological targets and novel applications in various fields .

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